molecular formula C13H22Cl2N2O B3029052 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride CAS No. 5053-13-4

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride

Cat. No.: B3029052
CAS No.: 5053-13-4
M. Wt: 293.23
InChI Key: PPMKXOXSQPHXJO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and piperidine.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, piperidine, and an amine.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products can include carboxylic acids or ketones.

    Reduction: The major products can include alcohols or amines.

    Substitution: The major products can include substituted piperidines or benzyl derivatives.

Scientific Research Applications

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride is unique due to its specific structure, which allows for diverse chemical reactions and potential applications in various fields. Its combination of the piperidine ring, benzyl group, and aminomethyl group provides a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

4-(aminomethyl)-1-benzylpiperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMKXOXSQPHXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696082
Record name 4-(Aminomethyl)-1-benzylpiperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5053-13-4
Record name 4-(Aminomethyl)-1-benzylpiperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride
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4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride
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4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride
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4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride
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4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride
Reactant of Route 6
4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride

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